Ethyl 7-(Trifluoromethoxy)quinoline-3-carboxylate
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Overview
Description
Ethyl 7-(Trifluoromethoxy)quinoline-3-carboxylate is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their wide range of biological activities, including antimalarial, antibacterial, antifungal, and anticancer properties . This particular compound is notable for its trifluoromethoxy group, which can significantly influence its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 7-(Trifluoromethoxy)quinoline-3-carboxylate typically involves the Friedländer condensation, a well-known method for constructing quinoline derivatives. This reaction involves the condensation of an aromatic o-aminoaldehyde or ketone with a carbonyl compound containing a reactive α-methylene group . The reaction is usually carried out in the presence of a base, such as potassium hydroxide, and an appropriate solvent, such as ethanol or methanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the implementation of green chemistry principles, such as solvent-free conditions and the use of recyclable catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: Ethyl 7-(Trifluoromethoxy)quinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products: The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines .
Scientific Research Applications
Ethyl 7-(Trifluoromethoxy)quinoline-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 7-(Trifluoromethoxy)quinoline-3-carboxylate involves its interaction with various molecular targets. The trifluoromethoxy group can enhance the compound’s ability to penetrate cell membranes and bind to specific enzymes or receptors. This binding can inhibit the activity of enzymes involved in critical biological pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate: Exhibits moderate cytotoxic activity against certain cancer cell lines.
Ethyl 2-chloroquinoline-3-carboxylate: Known for its antibacterial properties.
Uniqueness: Ethyl 7-(Trifluoromethoxy)quinoline-3-carboxylate is unique due to the presence of the trifluoromethoxy group, which can significantly alter its chemical and biological properties compared to other quinoline derivatives. This group can enhance the compound’s lipophilicity, stability, and ability to interact with biological targets .
Properties
Molecular Formula |
C13H10F3NO3 |
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Molecular Weight |
285.22 g/mol |
IUPAC Name |
ethyl 7-(trifluoromethoxy)quinoline-3-carboxylate |
InChI |
InChI=1S/C13H10F3NO3/c1-2-19-12(18)9-5-8-3-4-10(20-13(14,15)16)6-11(8)17-7-9/h3-7H,2H2,1H3 |
InChI Key |
JHKRGZVQRAQMLN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=C(C=CC2=C1)OC(F)(F)F |
Origin of Product |
United States |
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